3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC13288718
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H14N2O/c1-7(2)4-11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3 |
| Standard InChI Key | BIKRKEPPQAAMOW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C=O)CC(C)C |
| Canonical SMILES | CC1=NN(C=C1C=O)CC(C)C |
Introduction
Chemical Identity and Structural Properties
Table 1: Key Physicochemical Properties
Synthesis Methods
Vilsmeier-Haack Formylation
The most common synthesis route involves formylation of a pre-functionalized pyrazole precursor. A representative pathway includes:
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Alkylation: Introduction of the isobutyl group at N-1 via reaction of 3-methylpyrazole with 1-bromo-2-methylpropane in the presence of a base (e.g., NaH).
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Formylation: Treatment with Vilsmeier-Haack reagent (POCl/DMF) to install the aldehyde group at C-4 .
Reaction Conditions:
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Temperature: 0–5°C (initial), then 80–90°C for cyclization.
Table 2: Synthetic Pathway Overview
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 3-Methylpyrazole + 1-bromo-2-methylpropane, NaH, THF | 1-(2-Methylpropyl)-3-methyl-1H-pyrazole |
| 2 | POCl, DMF, 0–5°C → 80°C | Target compound |
Chemical Reactivity
The aldehyde group at C-4 drives diverse transformations:
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .
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Schiff Base Formation: Condensation with amines yields imines, useful in coordination chemistry .
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Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group.
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Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO) .
Biological Activities and Applications
Table 3: Biological Activity Data for Analogous Compounds
Industrial Applications
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